Bienvenue dans la boutique en ligne BenchChem!

G12Si-2

KRAS G12S covalent inhibition mass spectrometry

G12Si-2 (G12S inhibitor-2) is a validated negative control for KRAS G12S mutation studies. It retains the Switch-II binding scaffold of active inhibitor G12Si-1 but lacks the electrophilic β-lactone warhead, failing to form a covalent adduct. Essential for whole-protein mass spectrometry and SAR validation to distinguish covalent engagement from scaffold effects. ≥98% purity. For R&D use only.

Molecular Formula C29H32ClN5O3
Molecular Weight 534.0 g/mol
Cat. No. B14915569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG12Si-2
Molecular FormulaC29H32ClN5O3
Molecular Weight534.0 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7
InChIInChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1
InChIKeyWZOPQROQHGFEHA-LGQZFRORSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G12S inhibitor-2 (G12Si-2) for KRAS G12S Mutant Research: Key Procurement Specifications and Scientific Baseline


G12S inhibitor-2, also designated G12Si-2 (molecular formula C29H32ClN5O3, molecular weight 534.0 g/mol), is a small-molecule analog of the KRAS G12S-selective covalent inhibitor G12Si-1 [1]. Unlike its active counterpart, G12S inhibitor-2 is functionally characterized as a negative control tool that does not covalently modify the KRAS G12S mutant serine residue, a property established through whole-protein mass spectrometry and X-ray crystallography . This compound is specifically intended for research applications involving KRAS G12S mutation-driven oncogenic signaling, which accounts for approximately 4.4% of all KRAS mutations across human cancers [2].

Why KRAS Inhibitor Class Substitution Fails: The Critical Distinction Between G12S inhibitor-2 and Active KRAS G12S Inhibitors


In-class compounds targeting the KRAS G12S mutant are not functionally interchangeable due to fundamental differences in their covalent engagement capacity and intended experimental role. G12S inhibitor-2 (G12Si-2) is an analog of G12Si-1 that is explicitly not a covalent inhibitor of the KRAS G12S mutant . Unlike active inhibitors such as G12Si-1, which covalently acylates the mutant serine residue with a β-lactone warhead, G12Si-2 fails to form a covalent adduct with recombinant KRAS G12S under identical assay conditions [1]. This property is intentionally designed—the compound serves as a negative control for validating the on-target specificity of covalent KRAS G12S inhibition rather than as a therapeutic or functional inhibitor . Substituting an active G12S inhibitor with G12S inhibitor-2 in a signaling or viability assay will yield fundamentally different results, as the compound lacks the requisite electrophilic reactivity to engage the target [2].

G12S inhibitor-2 Quantitative Differentiation Evidence: Direct Comparative Data Against Active KRAS G12S Inhibitors


Head-to-Head Covalent Modification Capacity: G12S inhibitor-2 vs G12Si-1 in Whole-Protein Mass Spectrometry

In direct head-to-head comparison, G12S inhibitor-2 (G12Si-2) exhibits no detectable covalent modification of the KRAS G12S mutant, in stark contrast to its active analog G12Si-1 [1]. This establishes G12S inhibitor-2 as an essential negative control for validating that observed biological effects stem specifically from covalent engagement of the mutant serine residue rather than off-target interactions [2].

KRAS G12S covalent inhibition mass spectrometry negative control

Cross-Study Functional Comparison: Cellular Anti-Proliferative Activity of G12S-Targeting Inhibitors in KRAS G12S Mutant Models

While G12S inhibitor-2 lacks covalent engagement capacity and serves as a negative control, active KRAS G12S inhibitors demonstrate quantifiable anti-proliferative effects in G12S-dependent cellular models [1]. G12Si-5, a covalent K-Ras G12S mutant inhibitor, suppresses the growth of K-Ras(G12S)-transduced Ba/F3 cells with an IC50 of 2.4 μM . RSC-1255, a Ras-mutant selective cytotoxic agent, exhibits IC50 of 73 nM in A549 cells harboring KRAS G12S . Pan KRas-IN-1, a pan-KRAS inhibitor, inhibits ERK phosphorylation in A549 (KRAS G12S) cells with an IC50 of 11 nM . These active comparators highlight the distinct functional role of G12S inhibitor-2 as a non-inhibitory control.

KRAS G12S anti-proliferative Ba/F3 cells IC50

Structural and Selectivity Basis for G12S inhibitor-2 as a Negative Control: Wild-Type KRAS Discrimination

G12S inhibitor-2 shares the identical Switch-II pocket-binding scaffold as G12Si-1 but lacks the β-lactone electrophilic warhead necessary for covalent serine acylation, resulting in no detectable covalent modification of either KRAS G12S or wild-type KRAS proteins [1]. In contrast, the active inhibitor G12Si-1 demonstrates selective covalent engagement of KRAS G12S while sparing wild-type KRAS . This property establishes G12S inhibitor-2 as an appropriate negative control for experiments designed to attribute functional effects specifically to covalent modification of the mutant serine residue .

KRAS G12S wild-type selectivity negative control covalent inhibitor

G12S inhibitor-2 Optimal Research Application Scenarios: Validated Use Cases Based on Quantitative Evidence


Negative Control for KRAS G12S Covalent Target Engagement Validation in Biochemical Assays

G12S inhibitor-2 serves as the essential negative control in whole-protein mass spectrometry experiments designed to confirm covalent modification of the KRAS G12S mutant serine residue. When run alongside G12Si-1 at 10 μM with 4 μM recombinant KRAS G12S•GDP protein, G12S inhibitor-2 produces no detectable covalent adduct, while G12Si-1 yields 64% modification, enabling unambiguous attribution of observed covalent engagement to the β-lactone warhead [1]. This application is critical for validating assay specificity prior to cellular or in vivo studies .

Control for Structure-Activity Relationship (SAR) Studies of KRAS G12S Covalent Inhibitors

In medicinal chemistry campaigns aimed at optimizing KRAS G12S covalent inhibitors, G12S inhibitor-2 provides a matched-pair negative control that retains the Switch-II pocket-binding scaffold while lacking the electrophilic β-lactone warhead [1]. This enables researchers to dissect whether observed changes in target engagement or cellular activity arise from modifications to the covalent warhead versus alterations in non-covalent binding affinity. The compound's defined inactivity against both KRAS G12S and wild-type KRAS establishes a reliable baseline for SAR interpretation .

Specificity Control for KRAS G12S-Dependent Cellular Signaling Studies

When evaluating the effects of active KRAS G12S inhibitors on downstream MAPK pathway signaling (e.g., ERK phosphorylation), G12S inhibitor-2 provides a critical control for distinguishing covalent target engagement from potential off-target effects of the inhibitor scaffold [1]. Unlike active inhibitors such as G12Si-1, G12Si-5 (IC50 2.4 μM in Ba/F3 cells), or Pan KRas-IN-1 (IC50 11 nM in A549 cells), G12S inhibitor-2 demonstrates no suppression of oncogenic signaling attributable to KRAS G12S inhibition . This establishes a baseline for interpreting pathway modulation data .

Method Development and Assay Validation for KRAS G12S Covalent Inhibitor Screening

G12S inhibitor-2 is ideally suited as a negative reference standard during the development and validation of high-throughput screening assays for KRAS G12S covalent inhibitors [1]. Its structural similarity to active compounds like G12Si-1, combined with documented absence of covalent reactivity, allows assay developers to establish Z'-factor calculations, define signal-to-background windows, and validate assay reproducibility . This application is particularly relevant for laboratories establishing internal screening capabilities for novel KRAS G12S-targeting compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for G12Si-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.